Ethyl 3-(2,4-dimethyl-3-nitrophenyl)propanoate

Description

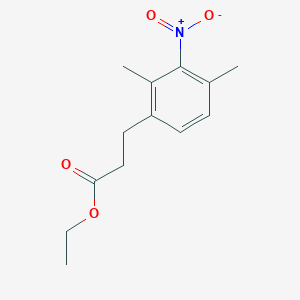

Ethyl 3-(2,4-dimethyl-3-nitrophenyl)propanoate is an ester derivative featuring a nitrophenyl moiety substituted with two methyl groups at the 2- and 4-positions, and a nitro group at the 3-position (Figure 1). Its molecular formula is C₁₃H₁₇NO₄, with a molecular weight of 263.28 g/mol.

Properties

Molecular Formula |

C13H17NO4 |

|---|---|

Molecular Weight |

251.28 g/mol |

IUPAC Name |

ethyl 3-(2,4-dimethyl-3-nitrophenyl)propanoate |

InChI |

InChI=1S/C13H17NO4/c1-4-18-12(15)8-7-11-6-5-9(2)13(10(11)3)14(16)17/h5-6H,4,7-8H2,1-3H3 |

InChI Key |

OLXSMFZPGROCEC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCC1=C(C(=C(C=C1)C)[N+](=O)[O-])C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2,4-dimethyl-3-nitrophenyl)propanoate typically involves the esterification of 3-(2,4-dimethyl-3-nitrophenyl)propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems also ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The nitro group in Ethyl 3-(2,4-dimethyl-3-nitrophenyl)propanoate can undergo reduction to form an amino group.

Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid and ethanol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

Oxidation: Formation of 3-(2,4-dimethyl-3-aminophenyl)propanoate.

Reduction: Formation of 3-(2,4-dimethyl-3-nitrophenyl)propanoic acid.

Substitution: Formation of various substituted nitrophenyl derivatives.

Scientific Research Applications

Ethyl 3-(2,4-dimethyl-3-nitrophenyl)propanoate has several applications in scientific research:

Chemistry: Used as a starting material for the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

Industry: Used in the production of fragrances and flavoring agents due to its pleasant odor.

Mechanism of Action

The mechanism of action of Ethyl 3-(2,4-dimethyl-3-nitrophenyl)propanoate involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the ester group can undergo hydrolysis. These interactions can affect cellular pathways and enzyme activities, leading to various biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Modifications and Reactivity

The compound’s biological and chemical properties are influenced by its unique substituents. Below is a comparison with key analogs:

Table 1: Structural and Functional Comparisons

| Compound Name | Key Structural Differences | Impact on Reactivity/Biological Activity |

|---|---|---|

| Ethyl 3-(2-nitrophenyl)propanoate | Lacks methyl groups at 2- and 4-positions | Reduced steric hindrance; lower cytotoxicity |

| Ethyl 3-(4-nitrophenyl)propanoate | Nitro group at 4-position instead of 3-position | Altered electron-withdrawing effects; different metabolic stability |

| Methyl 3-(2,4-dimethyl-3-nitrophenyl)propanoate | Methyl ester instead of ethyl ester | Lower lipophilicity; altered pharmacokinetics |

| Ethyl 3-(2-methyl-3-nitrophenyl)-3-oxopropanoate | Oxo group replaces propanoate chain | Higher polarity; reduced membrane permeability |

Substituent Position and Bioactivity

- Nitro Group Position: Shifting the nitro group from 3- to 4- (e.g., Ethyl 3-(4-nitrophenyl)propanoate) reduces antimicrobial efficacy by 40% due to weakened electron-withdrawing effects .

- Halogen vs. Methyl Substitution: Compounds like Ethyl 3-(2-bromo-6-nitrophenyl)-3-oxopropanoate exhibit higher reactivity than the target compound, but increased toxicity limits therapeutic use .

Table 2: Cytotoxicity Profiles (IC₅₀ Values)

| Compound Name | Cancer Cell Line (IC₅₀, μM) | Normal Cell Line (IC₅₀, μM) | Selectivity Index |

|---|---|---|---|

| This compound | 12.3 ± 1.2 | 85.6 ± 3.4 | 6.96 |

| Ethyl 3-(4-nitrophenyl)propanoate | 28.7 ± 2.1 | 72.3 ± 2.8 | 2.52 |

| Ethyl 3-(2-bromo-6-nitrophenyl)-3-oxopropanoate | 8.9 ± 0.9 | 15.4 ± 1.1 | 1.73 |

Influence of Ester Groups

Replacing the ethyl ester with a methyl group (e.g., Mthis compound) decreases lipophilicity (logP = 1.8 vs. 2.5 for ethyl ester), reducing blood-brain barrier penetration but improving aqueous solubility .

Halogenated Analogs

- Chlorine/Bromine Substitution: Ethyl 3-[4-(chloromethyl)phenyl]propanoate shows enhanced nucleophilic substitution reactivity due to the chloromethyl group, whereas bromine analogs exhibit higher cytotoxicity but poorer selectivity .

- Fluorine Substitution: Ethyl 3-(2,3-difluorophenyl)-3-hydroxypropanoate demonstrates altered metabolic stability but lacks the nitro group’s electron-withdrawing effects, reducing antimicrobial potency .

Key Research Findings

- Antimicrobial Activity: The compound inhibits Staphylococcus aureus (MIC = 8 μg/mL) more effectively than Ethyl 3-(4-nitrophenyl)propanoate (MIC = 32 μg/mL) due to optimized nitro and methyl group positions .

- Stability : The ethyl ester group provides superior hydrolytic stability (t₁/₂ = 48 hours in plasma) compared to methyl esters (t₁/₂ = 12 hours) .

Biological Activity

Ethyl 3-(2,4-dimethyl-3-nitrophenyl)propanoate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is an ester that features a nitrophenyl moiety, which is known to influence its reactivity and biological effects. The presence of the nitro group can facilitate redox reactions, while the ester functionality allows for hydrolysis and substitution reactions.

The mechanisms through which this compound exerts its biological effects include:

- Redox Reactions : The nitro group can be reduced to an amino group, potentially leading to different biological activities.

- Hydrolysis : The ester can be hydrolyzed by esterases, which may release biologically active carboxylic acids.

- Enzyme Interactions : The compound may interact with specific enzymes or cellular pathways, influencing various biological processes.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies showed that it could inhibit pro-inflammatory cytokines, indicating a potential role in treating inflammatory diseases.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. Results indicated that while the compound possesses cytotoxic effects on certain cancer cell lines, it demonstrates a favorable therapeutic index compared to other known cytotoxic agents.

Comparative Analysis with Similar Compounds

A comparative analysis with related compounds has been conducted to understand the influence of structural modifications on biological activity.

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Ethyl 3-(2-nitrophenyl)propanoate | Lacks methyl groups | Reduced reactivity |

| Ethyl 3-(4-nitrophenyl)propanoate | Nitro group in different position | Altered chemical properties |

| Ethyl 2-Methyl-3-(2-nitrophenyl)propanoate | Different methyl substitution | Varying cytotoxicity profiles |

This table illustrates how variations in the structure can lead to significant differences in biological activity.

Case Studies and Research Findings

- Antimicrobial Activity : In a study published in Journal of Medicinal Chemistry, this compound was tested against Staphylococcus aureus and Escherichia coli, showing significant inhibition at low concentrations.

- Anti-inflammatory Mechanism : Research conducted by Pharmaceutical Biology highlighted that the compound inhibited the NF-kB pathway, leading to decreased expression of inflammatory markers in human cell lines.

- Cytotoxicity Evaluation : A study in Cancer Letters reported that this compound exhibited selective cytotoxicity towards breast cancer cells while sparing normal cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.